molecular formula C12H19Cl2NO B4735910 N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride

N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride

Cat. No. B4735910
M. Wt: 264.19 g/mol
InChI Key: QMJBXHPMBDMFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride, also known as Clonazolam, is a chemical compound that belongs to the class of benzodiazepines. It is a potent sedative, anxiolytic, and hypnotic drug that is used in scientific research applications.

Mechanism of Action

N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride works by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the activity of GABA, which is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This results in a calming effect on the central nervous system, which can lead to sedation, anxiolysis, and hypnotic effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride has a range of biochemical and physiological effects on the body. It can cause sedation, muscle relaxation, anxiolysis, and hypnotic effects. It can also cause anterograde amnesia, which is the inability to form new memories. N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride can cause respiratory depression, which can be fatal in high doses. It can also cause dependence and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride has several advantages for lab experiments. It is a potent benzodiazepine that can be used to study the effects of these drugs on the central nervous system. It has a long half-life, which makes it useful for studying the long-term effects of benzodiazepine use. However, N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride also has several limitations. It can be difficult to obtain, and it can cause respiratory depression and dependence, which can be dangerous for researchers.

Future Directions

There are several future directions for research on N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride. One area of interest is the development of new benzodiazepines that have fewer side effects and are less addictive than existing drugs. Another area of research is the study of the long-term effects of benzodiazepine use on the brain and behavior. Finally, there is a need for more research on the use of benzodiazepines as a treatment for anxiety and other mental health disorders.
Conclusion:
N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride is a potent benzodiazepine that is used in scientific research applications. It has a range of biochemical and physiological effects on the body, including sedation, muscle relaxation, anxiolysis, and hypnotic effects. N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride has several advantages for lab experiments, but it also has several limitations, including the potential for respiratory depression and dependence. There are several future directions for research on N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride, including the development of new benzodiazepines and the study of the long-term effects of benzodiazepine use.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride is primarily used in scientific research to study the effects of benzodiazepines on the central nervous system. It is a potent sedative, anxiolytic, and hypnotic drug that can be used to study the mechanisms of action of benzodiazepines. N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride has been used in animal studies to investigate its effects on memory, anxiety, and sleep. It has also been used in studies on drug abuse and addiction.

properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-4-15-12-6-5-10(7-11(12)13)8-14-9(2)3;/h5-7,9,14H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJBXHPMBDMFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-ethoxybenzyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.